molecular formula C14H19Br3O2 B12529547 1,4-Dibromo-2-(2-bromoethoxy)-5-(hexyloxy)benzene CAS No. 655227-35-3

1,4-Dibromo-2-(2-bromoethoxy)-5-(hexyloxy)benzene

Cat. No.: B12529547
CAS No.: 655227-35-3
M. Wt: 459.01 g/mol
InChI Key: MJBZUMWINNESBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Dibromo-2-(2-bromoethoxy)-5-(hexyloxy)benzene is a brominated aromatic compound with the molecular formula C14H18Br3O2 It is a derivative of benzene, substituted with bromine, bromoethoxy, and hexyloxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-dibromo-2-(2-bromoethoxy)-5-(hexyloxy)benzene typically involves the bromination of a suitable precursor. One common method is the bromination of 1,4-dihydroxybenzene followed by etherification with 2-bromoethanol and hexanol. The reaction conditions often include the use of a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1,4-Dibromo-2-(2-bromoethoxy)-5-(hexyloxy)benzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Coupling Reactions: It can participate in coupling reactions to form larger aromatic systems.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted benzene derivatives, while oxidation and reduction can lead to different functionalized aromatic compounds.

Scientific Research Applications

1,4-Dibromo-2-(2-bromoethoxy)-5-(hexyloxy)benzene has several scientific research applications:

    Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.

    Materials Science:

    Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.

    Medicinal Chemistry: Explored for its potential as a pharmacophore in drug design.

Mechanism of Action

The mechanism of action of 1,4-dibromo-2-(2-bromoethoxy)-5-(hexyloxy)benzene depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions. In biological systems, its mechanism may involve interactions with specific molecular targets, such as enzymes or receptors, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dibromo-2-(2-bromoethoxy)benzene: Lacks the hexyloxy group, making it less hydrophobic.

    1,4-Dibromo-2-(2-chloroethoxy)-5-(hexyloxy)benzene: Substitution of bromine with chlorine can alter its reactivity and biological activity.

    1,4-Dibromo-2-(2-bromoethoxy)-5-(methoxy)benzene: The shorter methoxy group can affect its solubility and interaction with other molecules.

Uniqueness

1,4-Dibromo-2-(2-bromoethoxy)-5-(hexyloxy)benzene is unique due to the presence of both bromoethoxy and hexyloxy groups, which can influence its chemical reactivity and physical properties. This combination of substituents makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

655227-35-3

Molecular Formula

C14H19Br3O2

Molecular Weight

459.01 g/mol

IUPAC Name

1,4-dibromo-2-(2-bromoethoxy)-5-hexoxybenzene

InChI

InChI=1S/C14H19Br3O2/c1-2-3-4-5-7-18-13-9-12(17)14(10-11(13)16)19-8-6-15/h9-10H,2-8H2,1H3

InChI Key

MJBZUMWINNESBU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=CC(=C(C=C1Br)OCCBr)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.